molecular formula C11H9F3O3 B11720788 Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate

Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate

Cat. No.: B11720788
M. Wt: 246.18 g/mol
InChI Key: MIVYMUINRMQQIT-UHFFFAOYSA-N
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Description

Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate is an organic compound with the molecular formula C11H9F3O3. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

Scientific Research Applications

Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential biological activities. The compound may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

  • Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate
  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • 4-Methyl-3-(trifluoromethyl)phenol

Comparison: Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. Compared to Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate, the trifluoromethoxy derivative exhibits higher lipophilicity and potentially different biological activities. The presence of the methoxy group in Methyl 3-(3-methylphenyl)prop-2-enoate and 4-Methyl-3-(trifluoromethyl)phenol also influences their reactivity and applications .

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate

InChI

InChI=1S/C11H9F3O3/c1-16-10(15)7-4-8-2-5-9(6-3-8)17-11(12,13)14/h2-7H,1H3

InChI Key

MIVYMUINRMQQIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

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